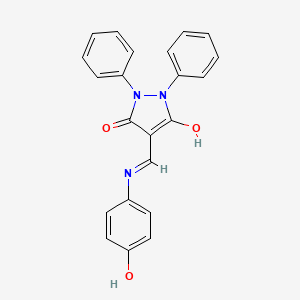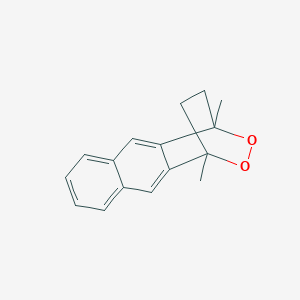
1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epidioxyanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epidioxyanthracene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons This compound is characterized by its unique structure, which includes a tetrahydroanthracene core with two methyl groups and an epidioxy bridge
Métodos De Preparación
The synthesis of 1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epidioxyanthracene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the tetrahydroanthracene core.
Epidioxy Bridge Formation: The formation of the epidioxy bridge involves the reaction of the methylated tetrahydroanthracene with a suitable oxidizing agent, such as hydrogen peroxide or a peracid, under controlled conditions to introduce the oxygen atoms.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epidioxyanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex oxygenated derivatives.
Reduction: Reduction reactions can remove the epidioxy bridge, reverting the compound to its tetrahydroanthracene form.
Substitution: Electrophilic substitution reactions can introduce additional functional groups at various positions on the aromatic ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens or nitro groups. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epidioxyanthracene has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of polycyclic aromatic hydrocarbons and their derivatives.
Biology: The compound’s interactions with biological molecules are of interest in understanding the effects of polycyclic aromatic hydrocarbons on living organisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its oxidative properties.
Industry: It may be used in the development of new materials with specific chemical and physical properties.
Mecanismo De Acción
The mechanism by which 1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epidioxyanthracene exerts its effects involves its ability to undergo redox reactions. The epidioxy bridge can participate in electron transfer processes, making the compound a potential candidate for applications in redox chemistry. The molecular targets and pathways involved in its action are subjects of ongoing research, particularly in the context of its interactions with biological systems.
Comparación Con Compuestos Similares
1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epidioxyanthracene can be compared with other similar compounds, such as:
1,1-Dimethyl-1,2,3,4-tetrahydronaphthalene: This compound lacks the epidioxy bridge, making it less reactive in redox processes.
Naphthalene, 1,2,3,4-tetrahydro-1,6-dimethyl-4-(1-methylethyl): This compound has a different substitution pattern, affecting its chemical properties and reactivity.
Propiedades
Número CAS |
32314-50-4 |
|---|---|
Fórmula molecular |
C16H16O2 |
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
1,12-dimethyl-13,14-dioxatetracyclo[10.2.2.02,11.04,9]hexadeca-2,4,6,8,10-pentaene |
InChI |
InChI=1S/C16H16O2/c1-15-7-8-16(2,18-17-15)14-10-12-6-4-3-5-11(12)9-13(14)15/h3-6,9-10H,7-8H2,1-2H3 |
Clave InChI |
DTUMXZXYQCXZPG-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC(C3=CC4=CC=CC=C4C=C31)(OO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


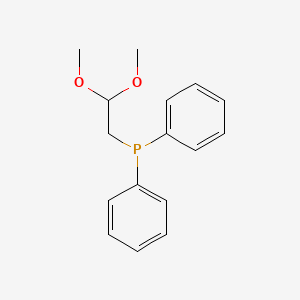
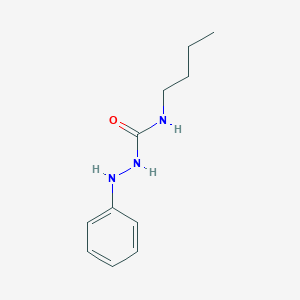

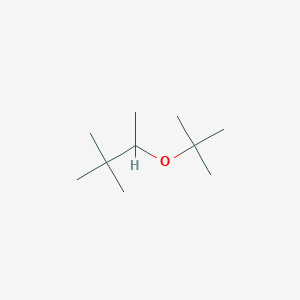
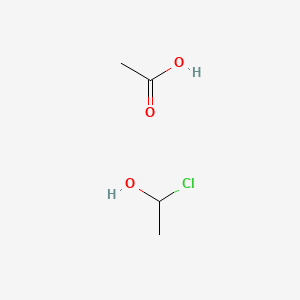
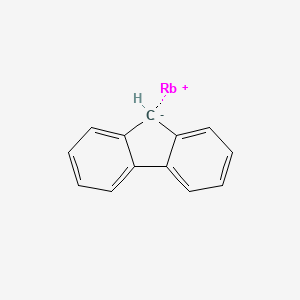
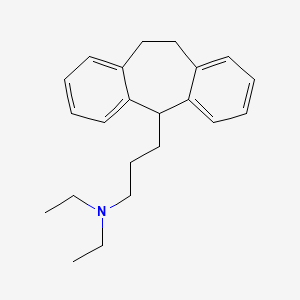
![7-Benzyl-7-azabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid](/img/structure/B14691968.png)
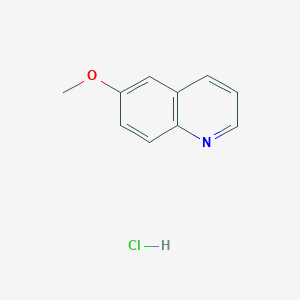
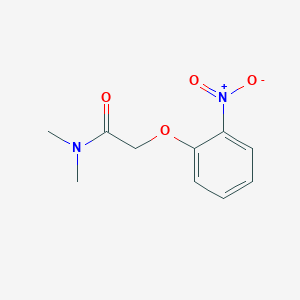
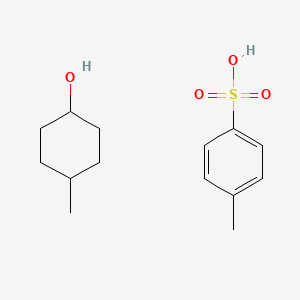
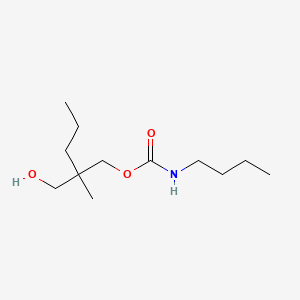
![6-Benzoyl-4,5,7,7a-tetrahydrofuro[2,3-c]pyridin-2-one](/img/structure/B14692004.png)
